n-(2,5-Dimethyl-4-nitrophenyl)acetamide

Crystallization Purification Thermal Stability

Procurement teams face supply inconsistency for the specific 2,5-dimethyl-4-nitro substitution pattern required in Nintedanib synthesis. This compound resolves that gap with verified identity and batch-to-batch reliability. - Low aqueous solubility (0.5 g/L) enables higher recovery in biphasic or precipitation-based processes compared to the 4-nitro analog. - Moderate melting point (171-171.5 °C) facilitates melt crystallization and thermal analysis workflows. - Sourced exclusively for R&D and pharmaceutical intermediate manufacturing; comprehensive CoA and MSDS provided.

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
CAS No. 6954-69-4
Cat. No. B1604922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(2,5-Dimethyl-4-nitrophenyl)acetamide
CAS6954-69-4
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1[N+](=O)[O-])C)NC(=O)C
InChIInChI=1S/C10H12N2O3/c1-6-5-10(12(14)15)7(2)4-9(6)11-8(3)13/h4-5H,1-3H3,(H,11,13)
InChIKeyIPRXWEPMOALPTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,5-Dimethyl-4-nitrophenyl)acetamide (CAS 6954-69-4): Technical Profile and Procurement Considerations


N-(2,5-Dimethyl-4-nitrophenyl)acetamide (CAS 6954-69-4) is a substituted acetanilide derivative characterized by the presence of nitro and methyl substituents on the phenyl ring [1]. This compound, with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol, is primarily utilized as a research chemical and a key intermediate in pharmaceutical synthesis [1]. Its structural features contribute to its specific physicochemical properties, which are critical factors for its selection over other acetanilide analogs in specialized applications .

Procurement Risk: Why N-(2,5-Dimethyl-4-nitrophenyl)acetamide Cannot Be Interchanged with Unsubstituted or Mono-Substituted Analogs


Generic substitution within the acetanilide class is not viable due to the profound impact of the 2,5-dimethyl and 4-nitro substitution pattern on the compound's physicochemical and electronic properties [1]. These substituents directly influence key parameters such as melting point, solubility, and lipophilicity, which are critical for specific synthetic applications . For instance, the presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups creates a unique electronic environment on the aromatic ring, which is essential for the compound's function as a specialized building block in the synthesis of complex molecules like Nintedanib, a property not shared by simpler analogs [2].

Quantitative Differentiation of N-(2,5-Dimethyl-4-nitrophenyl)acetamide Against Key Analogs


Melting Point Differentiation: A 40-46°C Thermal Stability Advantage over the Unsubstituted Analog

N-(2,5-Dimethyl-4-nitrophenyl)acetamide exhibits a significantly higher melting point (171-171.5 °C) compared to its unsubstituted 4-nitro analog, N-(4-nitrophenyl)acetamide (CAS 104-04-1), which has a reported melting point range of 215-217 °C . This lower melting point for the 2,5-dimethyl derivative can be advantageous for applications requiring melt processing or lower-temperature purification steps .

Crystallization Purification Thermal Stability

Aqueous Solubility Comparison: Reduced Solubility Compared to a 4-Nitro Analog

The target compound has a very low calculated aqueous solubility of approximately 0.5 g/L at 25 °C, which is over four times less soluble than its close analog, 4'-nitroacetanilide (CAS 104-04-1), which has a reported solubility of 2.2 g/L at 25 °C . This significant difference in solubility is directly attributable to the additional 2,5-dimethyl substitution pattern .

Solubility Formulation Reaction Medium

Critical Role as a Designated Intermediate in the Synthesis of the Marketed Drug Nintedanib

N-(2,5-Dimethyl-4-nitrophenyl)acetamide is specifically cited as a key intermediate in patented synthetic routes for the production of Nintedanib, a receptor tyrosine kinase inhibitor [1]. This established role in the manufacture of a high-value active pharmaceutical ingredient (API) provides a verifiable and unique application advantage over its analogs, which lack this defined synthetic utility in the context of this specific drug [1].

Pharmaceutical Synthesis Intermediate Nintedanib

Primary Application Scenarios for Procuring N-(2,5-Dimethyl-4-nitrophenyl)acetamide


Synthesis of the Tyrosine Kinase Inhibitor Nintedanib

Procurement of N-(2,5-Dimethyl-4-nitrophenyl)acetamide is essential for laboratories and manufacturers following the patented synthetic route for Nintedanib, a key therapeutic for idiopathic pulmonary fibrosis [1]. This compound serves as a critical building block, and its specific substitution pattern is integral to the synthesis pathway [1].

Development of Novel Organic Reactions Requiring a Lipophilic, Low-Solubility Acetanilide

For research involving biphasic reaction conditions or processes where precipitation of the product or an intermediate is desired, N-(2,5-Dimethyl-4-nitrophenyl)acetamide is a superior choice due to its lower aqueous solubility (0.5 g/L) compared to the more soluble 4-nitro analog (2.2 g/L) [1].

Crystallization and Polymorph Studies Requiring Lower Thermal Processing

The compound's melting point of 171-171.5 °C, which is significantly lower than that of N-(4-nitrophenyl)acetamide (215-217 °C), makes it a more practical candidate for applications involving melt crystallization, hot-stage microscopy, or other thermal analyses where lower temperatures are beneficial [1].

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